molecular formula C18H27ClN2O2 B6170183 1-[4-(aminomethyl)-4-methylpiperidin-1-yl]-2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-one hydrochloride CAS No. 2418680-92-7

1-[4-(aminomethyl)-4-methylpiperidin-1-yl]-2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-one hydrochloride

Cat. No.: B6170183
CAS No.: 2418680-92-7
M. Wt: 338.9
InChI Key:
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Description

The compound is a complex organic molecule that contains a piperidine ring and a benzopyran ring . Piperidine is a common motif in many pharmaceuticals and other active compounds . Benzopyran is a polycyclic compound that also appears in various bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of the two cyclic structures and the various functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen in the piperidine ring could potentially make this compound a base .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Both piperidine and benzopyran rings are found in various bioactive compounds, so this compound could potentially have biological activity .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, it could be a candidate for further development as a pharmaceutical .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperidine derivative with a benzopyran derivative in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "4-(aminomethyl)-4-methylpiperidine", "3,4-dihydro-2H-1-benzopyran-4-ylacetic acid", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "The synthesis of the compound begins with the protection of the amino group of 4-(aminomethyl)-4-methylpiperidine using ethyl chloroformate to form the corresponding carbamate.", "The benzopyran derivative is prepared by the reaction of 3,4-dihydro-2H-1-benzopyran-4-ylacetic acid with sodium hydroxide in methanol to form the corresponding sodium salt, which is then treated with hydrochloric acid to obtain the free acid.", "The protected piperidine derivative is then reacted with the benzopyran derivative in the presence of a suitable reagent such as triethylamine to form the desired product.", "The product is then purified by column chromatography using a suitable solvent system such as diethyl ether/methanol to obtain the pure compound as a hydrochloride salt." ] }

CAS No.

2418680-92-7

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9

Purity

95

Origin of Product

United States

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